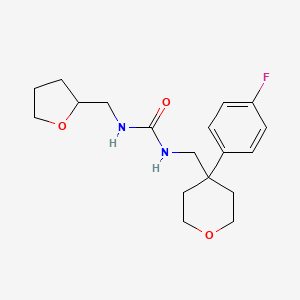

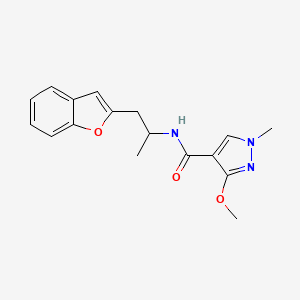

![molecular formula C13H23NO4 B2710376 Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate CAS No. 2411180-13-5](/img/structure/B2710376.png)

Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

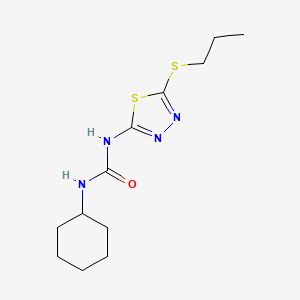

This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom. The compound also contains a carboxylate ester group, which is commonly found in a wide range of biochemicals and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrrole ring and a carboxylate ester group. The stereochemistry at the 3a and 7a positions is indicated as R, which refers to the configuration of these chiral centers .Chemical Reactions Analysis

As a pyrrole derivative, this compound might undergo reactions typical for pyrroles, such as electrophilic substitution. The ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrroles are typically polar and can participate in hydrogen bonding, which could affect properties like solubility. The presence of the ester group could make the compound susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research has been focused on developing new synthetic pathways to create halo-substituted pyrazolo[5,1-c][1,2,4]triazines, utilizing tert-butyl nitrite and trimethylsilyl halides in the presence of tert-butyl derivatives. Such methodologies highlight the utility of tert-butyl-based compounds in synthesizing novel heterocyclic structures, potentially including pyrano[3,4-c]pyrrole derivatives (Ivanov et al., 2017).

Characterization and Structural Analysis

The characterization and crystal structure analysis of tert-butyl and ethyl substituted thieno[2,3-c]pyridine dicarboxylates demonstrate the importance of tert-butyl groups in stabilizing molecular structures through intramolecular hydrogen bonding. This research can be extrapolated to understand the structural dynamics of tert-butyl substituted pyrano[3,4-c]pyrrole derivatives (Çolak et al., 2021).

Mechanistic Insights and Reaction Pathways

Investigations into the reactions of tert-butyl carbonyl compounds have led to the development of novel reaction pathways, including palladium-catalyzed coupling reactions and multicomponent reactions, showcasing the reactivity and versatility of tert-butyl-substituted intermediates. These studies provide a foundation for further exploration of similar tert-butyl pyrano[3,4-c]pyrrole derivatives in complex organic reactions (Wustrow & Wise, 1991).

Applications in Continuous Flow Synthesis

Research on the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates highlights the potential for tert-butyl-substituted compounds to be efficiently synthesized in continuous flow systems. This method could be adapted for the synthesis of tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-hexahydropyrano[3,4-c]pyrrole-2-carboxylates, offering a streamlined approach to producing these compounds (Herath & Cosford, 2010).

Protective Group Chemistry

The utility of tert-butyl groups in the protection of hydroxyl functions has been well documented. This application is crucial in synthetic chemistry for the temporary modification of reactive sites during complex synthesis pathways. The development of tert-butyl-based protecting groups, such as in the synthesis of tert-butylhydroxycarbene, underscores the significance of tert-butyl derivatives in facilitating synthetic strategies (Corey & Venkateswarlu, 1972).

Wirkmechanismus

Eigenschaften

IUPAC Name |

tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-10-7-17-5-4-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3/t10-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUVOJYZACTTDD-ZWNOBZJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2COCCC2(C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2COCC[C@@]2(C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

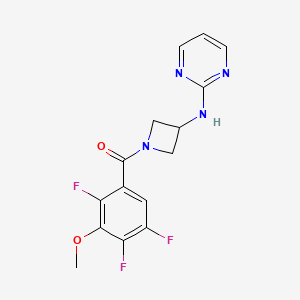

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)

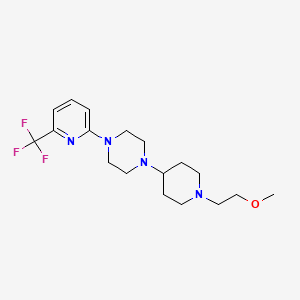

![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)

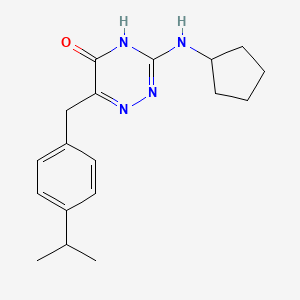

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2710314.png)

![7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710316.png)